N'-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(5-methylfuran-2-yl)propanehydrazide
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Overview
Description
N’-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(5-methylfuran-2-yl)propanehydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of N’-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(5-methylfuran-2-yl)propanehydrazide typically involves the condensation of an indole derivative with a hydrazide compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more efficient catalytic processes to increase yield and purity .
Chemical Reactions Analysis
N’-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(5-methylfuran-2-yl)propanehydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the furan ring.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Scientific Research Applications
N’-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(5-methylfuran-2-yl)propanehydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(5-methylfuran-2-yl)propanehydrazide involves its interaction with specific molecular targets. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
N’-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(5-methylfuran-2-yl)propanehydrazide can be compared with other indole derivatives such as:
N’-[(3Z)-1-benzyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-chloro-4-nitrobenzohydrazide: Known for its potent biological activities.
N’-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-bromopyridine-3-carbohydrazide: Another indole derivative with similar structural features.
These compounds share the indole core structure but differ in their substituents, which can significantly impact their biological activities and applications.
Properties
Molecular Formula |
C23H21N3O3 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-(1-benzyl-2-hydroxyindol-3-yl)imino-3-(5-methylfuran-2-yl)propanamide |
InChI |
InChI=1S/C23H21N3O3/c1-16-11-12-18(29-16)13-14-21(27)24-25-22-19-9-5-6-10-20(19)26(23(22)28)15-17-7-3-2-4-8-17/h2-12,28H,13-15H2,1H3 |
InChI Key |
XYIVYWGQOOQMAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)N=NC2=C(N(C3=CC=CC=C32)CC4=CC=CC=C4)O |
Origin of Product |
United States |
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